molecular formula C12H12F3N3 B13287386 5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine

5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine

Cat. No.: B13287386
M. Wt: 255.24 g/mol
InChI Key: DDZZKOBQMKKUDQ-UHFFFAOYSA-N
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Description

5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with an ethyl group at the 5-position and a trifluoromethylphenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethyl group influences its reactivity and binding affinity to molecular targets .

Properties

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

5-ethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-amine

InChI

InChI=1S/C12H12F3N3/c1-2-11-10(16)7-17-18(11)9-5-3-8(4-6-9)12(13,14)15/h3-7H,2,16H2,1H3

InChI Key

DDZZKOBQMKKUDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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